N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Selective h5-HT1B receptor antagonist. 25-fold selectivity over h5-HT1D. Little or no affinity for a range of other receptor subtypes.
SB-216641 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT1B. It binds to 5-HT1B receptors (Ki = 1 nM) and is selective for 5-HT1B over 5-HT1A, 5-HT1D, 5-HT1E, and 5-HT1F receptors in radioligand binding assays (Kis = 500, 25, >1,000, and >1,000 nM, respectively). SB-216641 (1-1,000 nM) reduces 5-HT-induced inhibition of forskolin-induced cAMP production in CHO cells expressing human 5-HT1B receptors.
A selective h5-HT1B antagonist with approximately 25-fold selectivity over h5-HT1D and little or no affinity for a range of other receptor types.
SB-216641 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT1B. It binds to 5-HT1B receptors (Ki = 1 nM) and is selective for 5-HT1B over 5-HT1A, 5-HT1D, 5-HT1E, and 5-HT1F receptors in radioligand binding assays (Kis = 500, 25, >1,000, and >1,000 nM, respectively). SB-216641 (1-1,000 nM) reduces 5-HT-induced inhibition of forskolin-induced cAMP production in CHO cells expressing human 5-HT1B receptors.
A selective h5-HT1B antagonist with approximately 25-fold selectivity over h5-HT1D and little or no affinity for a range of other receptor types.
Brand Name:
Vulcanchem
CAS No.:
193611-67-5
VCID:
VC0004329
InChI:
InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H
SMILES:
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl
Molecular Formula:
C28H31ClN4O4
Molecular Weight:
523.0 g/mol
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
CAS No.: 193611-67-5
Cat. No.: VC0004329
Molecular Formula: C28H31ClN4O4
Molecular Weight: 523.0 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride - 193611-67-5](/images/no_structure.jpg)
Specification
Description | Selective h5-HT1B receptor antagonist. 25-fold selectivity over h5-HT1D. Little or no affinity for a range of other receptor subtypes. SB-216641 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT1B. It binds to 5-HT1B receptors (Ki = 1 nM) and is selective for 5-HT1B over 5-HT1A, 5-HT1D, 5-HT1E, and 5-HT1F receptors in radioligand binding assays (Kis = 500, 25, >1,000, and >1,000 nM, respectively). SB-216641 (1-1,000 nM) reduces 5-HT-induced inhibition of forskolin-induced cAMP production in CHO cells expressing human 5-HT1B receptors. A selective h5-HT1B antagonist with approximately 25-fold selectivity over h5-HT1D and little or no affinity for a range of other receptor types. |
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CAS No. | 193611-67-5 |
Molecular Formula | C28H31ClN4O4 |
Molecular Weight | 523.0 g/mol |
IUPAC Name | N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride |
Standard InChI | InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H |
Standard InChI Key | JPBMDMNORXKGHZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl |
Canonical SMILES | CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl |
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